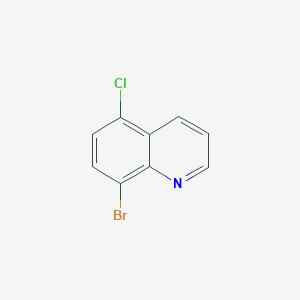

8-Bromo-5-chloroquinoline

描述

属性

IUPAC Name |

8-bromo-5-chloroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHHRBFTAKZOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561535 | |

| Record name | 8-Bromo-5-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1154741-20-4 | |

| Record name | 8-Bromo-5-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-5-chloroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 5 Chloroquinoline and Its Precursors

Strategies for Quinoline (B57606) Halogenation

The quinoline ring system is susceptible to electrophilic substitution, primarily on the benzene (B151609) ring component. The positions most prone to attack are C-5 and C-8, which are electronically richer compared to other positions in the carbocyclic ring. firsthope.co.in Halogenation reactions, therefore, typically yield a mixture of 5- and 8-substituted products, necessitating methods that can selectively target one position over the other. firsthope.co.iniust.ac.ir

Research into the halogenation of 8-substituted quinolines has provided insights into directing effects. While many modern methods use a directing group at the C-8 position to guide halogenation to the C-5 or C-7 positions, the principles can be applied inversely. nih.govrsc.org For instance, the bromination of 8-substituted quinolines with reagents like molecular bromine (Br₂) or N-Bromosuccinimide (NBS) can lead to mono- or di-bromo derivatives, depending on the stoichiometry and reaction conditions. researchgate.netacgpubs.org In the case of a 5-chloroquinoline (B16772) starting material, the electrophilic bromination is anticipated to favor the C-8 position due to the electronic activation from the fused benzene ring, although competitive substitution at C-6 might also occur.

A general approach for the bromination of quinoline involves reacting it with N-bromosuccinimide (NBS) and trifluoroacetic acid at 0°C. This method can be adapted for substituted quinolines to achieve regioselective outcomes.

| Starting Material | Brominating Agent | Conditions | Product | Reference |

| 8-Hydroxyquinoline (B1678124) | Bromine (1.5 eq) | CH₃CN, 0°C, 1 day | 5,7-dibromo-8-hydroxyquinoline and 7-bromo-8-hydroxyquinoline | acgpubs.org |

| 8-Methoxyquinoline | Bromine | Mild conditions | 5-bromo-8-methoxyquinoline | acgpubs.org |

| Quinoline | N-Bromosuccinimide | Dichloromethane, Trifluoroacetic acid, 0°C | 8-Bromoquinoline (B100496) |

The regioselective chlorination at the C-5 position is a key step if one starts from 8-bromoquinoline. Significant progress has been made in the metal-free, regioselective C-5 halogenation of 8-substituted quinolines. nih.govresearchgate.net These methods often utilize N-halosuccinimides or other accessible halogen sources. For example, various 8-amidoquinolines can be selectively chlorinated or brominated at the C-5 position with excellent yields using reagents like trichloroisocyanuric acid (TCCA). nih.govsioc-journal.cn

These reactions are typically performed under mild, open-air conditions at room temperature, showcasing high functional group tolerance. nih.govrsc.org The directing-group approach, where a substituent at C-8 steers the electrophile to C-5, is highly effective. If starting with 8-bromoquinoline, the bromo group itself influences the electronic distribution, but a directing group would still be necessary for high C-5 selectivity over other positions like C-6. Catalyst-free methods using N-chlorosuccinimide (NCS) in water have also been developed for the C-5 selective halogenation of quinoline derivatives. rsc.org

| Substrate Type | Chlorinating Agent | Conditions | Selectivity | Reference |

| 8-Amidoquinolines | Trichloroisocyanuric acid (TCCA) | Acetonitrile, room temp | C-5 | nih.gov |

| 8-Amidoquinolines | N-Chlorosuccinimide (NCS) | Water, room temp | C-5 | rsc.org |

| 8-Hydroxyquinoline | Sulfuryl chloride | Organic solvent | 5-Chloro-8-hydroxyquinoline | guidechem.com |

The synthesis of 8-bromo-5-chloroquinoline can be envisioned through two primary sequential halogenation pathways:

Chlorination followed by Bromination : This route begins with the synthesis of 5-chloroquinoline. This intermediate is then subjected to electrophilic bromination. The chlorine atom at C-5 deactivates the ring but directs incoming electrophiles. The C-8 position remains one of the most favorable sites for the subsequent bromination.

Bromination followed by Chlorination : This pathway starts with the preparation of 8-bromoquinoline. The subsequent step is a regioselective chlorination at the C-5 position. As discussed, methods for C-5 halogenation of 8-substituted quinolines are well-established, often relying on directing-group assistance to ensure high regioselectivity. nih.govresearchgate.net

An example of sequential halogenation is found in the synthesis of 8-bromo-2,4-dichloro-7-methoxy-quinoline, where 2,4-dichloro-7-methoxy quinoline is first synthesized and then brominated at the C-8 position using reagents like N-bromosuccinimide in the presence of trifluoroacetic acid (TFA). google.com This demonstrates the feasibility of introducing a bromine atom onto a pre-chlorinated quinoline ring.

Precursor Synthesis and Functionalization

The synthesis of monohalogenated quinolines is fundamental to the sequential halogenation strategies described above. Classic quinoline syntheses, such as the Skraup and Doebner-von Miller reactions, are frequently employed, starting from appropriately substituted anilines. pharmaguideline.comwikipedia.org

Synthesis of 5-Chloroquinoline: The Skraup synthesis is a powerful method for generating the quinoline core. wikipedia.orgiipseries.org To produce 5-chloroquinoline, one would typically start with 3-chloroaniline. The reaction involves heating the aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. pharmaguideline.comwikipedia.org The glycerol is first dehydrated by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. iipseries.orgyoutube.com A related method, the Doebner-von Miller reaction, uses α,β-unsaturated carbonyl compounds with anilines to produce substituted quinolines. iipseries.org

Synthesis of 8-Bromoquinoline: The synthesis of 8-bromoquinoline can be achieved using similar classic methods. The Doebner-von Miller reaction, starting from 2-bromoaniline (B46623) and acrolein diethyl acetal (B89532) (a precursor to acrolein) in the presence of hydrochloric acid, yields 8-bromoquinoline upon refluxing, neutralization, and purification. chemicalbook.com Another route involves the direct bromination of quinoline itself, for example, using N-bromosuccinimide and trifluoroacetic acid in dichloromethane.

| Target Compound | Precursor | Reaction Type | Key Reagents | Reference |

| 5-Chloroquinoline | 3-Chloroaniline | Skraup Synthesis | Glycerol, H₂SO₄, Nitrobenzene | pharmaguideline.comwikipedia.org |

| 8-Bromoquinoline | 2-Bromoaniline | Doebner-von Miller | Acrolein diethyl acetal, HCl | chemicalbook.com |

| 5-Chloro-8-hydroxyquinoline | 4-Chloro-2-aminophenol | Skraup/Doebner-Miller | Glycerol, H₂SO₄ | guidechem.comchemicalbook.com |

The Sandmeyer reaction provides an alternative route to introduce halogens onto an aromatic ring, including the quinoline system. This method involves the diazotization of a primary aromatic amine followed by decomposition of the resulting diazonium salt with a copper(I) halide.

To synthesize 5-chloroquinoline or 8-bromoquinoline using this approach, one would start with the corresponding aminoquinoline:

5-Aminoquinoline can be converted to the diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl). Subsequent treatment with copper(I) chloride (CuCl) would yield 5-chloroquinoline.

8-Aminoquinoline (B160924) can be similarly converted to 8-bromoquinoline via its diazonium salt, followed by reaction with copper(I) bromide (CuBr).

This method is particularly useful when direct halogenation provides poor yields or selectivity, or when the required aminoquinoline is readily available. For instance, it is a known method for preparing 4-bromoquinoline (B50189) from 4-aminoquinoline.

Optimization of Reaction Conditions for Halogenation (e.g., temperature, catalysts, reagents)

The successful synthesis of halogenated quinolines is highly dependent on the careful control of reaction conditions. Key parameters such as temperature, the choice of catalysts, and the specific halogenating reagents employed play a crucial role in determining the yield, regioselectivity, and purity of the final product.

Temperature: The reaction temperature is a critical factor in halogenation reactions. For instance, in the bromination of isoquinoline (B145761) derivatives, maintaining a temperature range of -30° C to -15° C has been shown to be crucial for achieving high selectivity for the 5-bromo isomer over the 8-bromo isomer. google.com Exceeding this temperature range can lead to a decrease in selectivity. google.com

Catalysts: Both Lewis acids and proton acids can be employed to catalyze halogenation reactions. Lewis acids like BF₃, AlX₃, TiX₄, and FeX₃, as well as strong proton acids such as H₂SO₄, CF₃SO₃H, and CH₃SO₃H, can facilitate the reaction. google.com In some cases, the acidic solvent itself can also function as the catalyst. google.com For the C5-halogenation of 8-substituted quinolines, a metal-free protocol has been developed, highlighting the possibility of avoiding metal catalysts altogether. rsc.org

Reagents: A variety of halogenating reagents are available, and their reactivity and selectivity can differ. For bromination, reagents such as N-bromosuccinimide (NBS), bromine (Br₂), and 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBH) are commonly used. google.comgoogle.com The relative reactivity of these agents has been observed to be in the order of DBI > NBS > DBH. google.com For C5-halogenation, trihaloisocyanuric acid has been used as an inexpensive and atom-economical halogen source. rsc.org The choice of solvent is also important, with options including strong acids with or without water, such as concentrated HCl, H₂SO₄, and acetic acid. google.comresearchgate.net

| Parameter | Optimized Condition | Rationale |

| Temperature | -30°C to -15°C for bromination | Maximizes regioselectivity for the desired isomer. google.com |

| Catalysts | Lewis acids (e.g., FeX₃) or strong proton acids (e.g., H₂SO₄) | Facilitates the electrophilic substitution reaction. google.com |

| Reagents | N-bromosuccinimide (NBS) or trihaloisocyanuric acid | Offers good reactivity and selectivity. rsc.orggoogle.com |

| Solvents | Strong acids (e.g., conc. H₂SO₄, CF₃COOH) | Can also act as a catalyst and influence reaction rate. google.com |

Minimization of Dihalogenated Byproducts during Synthesis

A significant challenge in the synthesis of monohalogenated quinolines is the formation of dihalogenated byproducts. For example, the bromination of 8-hydroxyquinoline can yield a mixture of mono- and di-bromo derivatives. researchgate.net Several strategies can be employed to minimize the formation of these undesired products.

One key approach is the careful control of the stoichiometry of the halogenating agent. Using a slight excess or a specific molar ratio of the brominating agent can influence the product distribution. For instance, reacting 8-aminoquinoline with two equivalents of bromine leads to the formation of the 5,7-dibromo-8-aminoquinoline as the major product. researchgate.net In contrast, using 1.5 equivalents of bromine can result in a mixture of the 5-bromo and 5,7-dibromo derivatives. researchgate.net

The choice of solvent and reaction time can also impact the product ratio. A study on the bromination of 8-substituted quinolines showed that the conversion rate and the ratio of mono- to di-brominated products were dependent on the solvent used. researchgate.net Furthermore, monitoring the reaction progress using techniques like thin-layer chromatography (TLC) allows for the reaction to be stopped once the desired monohalogenated product is predominantly formed, preventing further halogenation. google.com

| Strategy | Method | Outcome |

| Stoichiometry Control | Precise adjustment of the molar ratio of the halogenating agent. | Favors the formation of the monohalogenated product. researchgate.net |

| Solvent Selection | Utilizing solvents that influence the reaction's selectivity. | Can alter the product distribution and conversion rate. researchgate.net |

| Reaction Monitoring | Tracking the reaction progress with techniques like TLC. | Allows for timely quenching of the reaction to prevent over-halogenation. google.com |

Advanced Synthetic Approaches to the Quinoline Core

Beyond the direct halogenation of pre-formed quinoline rings, advanced synthetic methodologies focus on constructing the quinoline core with the desired halogen substituents already in place or strategically introduced during the synthesis.

Organometallic reagents, such as Grignard reagents (RMgX), are powerful tools in organic synthesis. quora.com They act as potent nucleophiles and can be used to form new carbon-carbon bonds. scribd.com In the context of quinoline synthesis, Grignard reagents can add to quinolinium salts, which are activated forms of quinolines. This addition typically occurs at the 2-position of the quinoline ring, leading to the formation of 2-substituted 1,2-dihydroquinolines. lookchem.com These intermediates can then be oxidized to yield the corresponding 2-substituted quinolines. lookchem.com While this method is primarily used for substitution at the 2-position, it represents a key strategy for functionalizing the quinoline core.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Reactions such as the Suzuki-Miyaura coupling are particularly valuable for synthesizing functionalized quinoline derivatives.

In a typical Suzuki-Miyaura coupling, an organoboron reagent, such as an aryl boronic acid, is coupled with a halide (e.g., a bromo- or chloroquinoline) in the presence of a palladium catalyst and a base. For example, 8-bromo-2,4-dichloro-7-methoxy-quinoline has been successfully coupled with various boronic acids using a Pd(PPh₃)₄ catalyst and K₂CO₃ as the base. google.com These reactions are often heated to temperatures between 50-100 °C under an inert atmosphere to ensure efficient conversion. google.com This methodology allows for the introduction of a wide range of substituents onto the quinoline scaffold. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Suzuki-Miyaura | Bromo-substituted quinoline, Aryl boronic acid | Pd(PPh₃)₄, K₂CO₃, 80°C | Aryl-substituted quinoline google.com |

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. researchgate.netrsc.org This approach offers significant advantages in terms of atom economy, operational simplicity, and the rapid generation of molecular diversity. researchgate.net

Several named reactions, such as the Povarov, Friedländer, and Doebner-von Miller syntheses, are examples of MCRs that can be used to construct the quinoline core. mdpi.comiipseries.org These reactions can be adapted to produce halogenated quinolines by using appropriately substituted starting materials. For instance, a halogenated aniline could be used as a precursor in a Skraup or Doebner-von Miller reaction to yield a quinoline with a halogen on the benzene ring portion of the scaffold. The versatility of MCRs allows for the synthesis of a wide array of substituted quinolines, including those with halogen atoms at various positions. rsc.org

Chemical Reactivity and Transformation of 8 Bromo 5 Chloroquinoline

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. In the case of quinoline (B57606), the reaction outcome is highly dependent on the reaction conditions, specifically the acidity of the medium. Under strongly acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium cation. This positive charge strongly deactivates the pyridine (B92270) ring against electrophilic attack. As a result, electrophilic substitution occurs exclusively on the benzene (B151609) ring, primarily at positions 5 and 8. pjsir.org

For 8-bromo-5-chloroquinoline, these primary positions are already substituted. Therefore, further electrophilic substitution would be directed by the existing halogen atoms. Both chlorine and bromine are deactivating groups but are ortho-, para- directors. In this molecule:

The chlorine atom at C-5 would direct incoming electrophiles to the ortho position (C-6) and the para position (C-8, which is occupied).

The bromine atom at C-8 would direct incoming electrophiles to the ortho position (C-7).

Nucleophilic Substitution Reactions of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally a challenging reaction that requires either highly activated substrates (with strong electron-withdrawing groups ortho or para to the halogen) or harsh reaction conditions.

Replacement of Bromine and Chlorine by Various Nucleophiles

The direct replacement of the bromine and chlorine atoms in this compound by nucleophiles such as amines, alkoxides, or thiols is possible, though it often requires forcing conditions or metal catalysis (e.g., Buchwald-Hartwig amination). The quinoline nitrogen itself provides some activation towards nucleophilic attack, but its influence is strongest at the C-2 and C-4 positions and less pronounced for halogens on the benzene ring. Reactions involving the displacement of chloro groups on the quinoline nucleus by nucleophiles like amines have been well-documented for other substituted quinolines, often requiring elevated temperatures. chemistryguru.com.sgsavemyexams.comdocbrown.info For instance, amines can act as nucleophiles to displace halides on aromatic rings to form new carbon-nitrogen bonds. chemistryguru.com.sg

Influence of Substituent Positions on Nucleophilic Substitution Rates

The rate of nucleophilic substitution is heavily dependent on the nature of the leaving group. The bond strength of the carbon-halogen bond decreases in the order C-Cl > C-Br > C-I. Consequently, bromide is a better leaving group than chloride.

This difference in leaving group ability implies that in a competitive reaction, a nucleophile would preferentially replace the bromine atom at the C-8 position over the chlorine atom at the C-5 position. Achieving selective substitution at the C-8 position is therefore theoretically feasible by carefully controlling reaction conditions. To replace the more resilient chloro group at C-5, more forcing conditions would likely be required.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates for these transformations.

Suzuki-Miyaura Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction, which couples an organoboron species with an organohalide, is a cornerstone of modern organic synthesis. wikipedia.org The catalytic cycle typically begins with the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The rate of this oxidative addition step is generally much faster for aryl bromides than for aryl chlorides (Ar-I > Ar-Br >> Ar-Cl). wikipedia.orglibretexts.org

This reactivity difference is the key to achieving selective functionalization of this compound. A Suzuki-Miyaura coupling reaction performed with one equivalent of a boronic acid would be expected to occur with high regioselectivity at the more reactive C-8 position, leaving the C-5 chloro substituent intact for potential subsequent transformations. This selective reactivity has been observed in other dihalogenated heterocyclic systems. scispace.com The resulting 8-aryl-5-chloroquinoline could then be subjected to a second, different coupling reaction under more forcing conditions to modify the C-5 position.

| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| 6-Bromo-2-chloroquinoline | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | acs.org |

| 4-Chloroquinoline derivatives | Arylboronic acids | Pd(PPh₃)₄ | - | - | nih.gov |

| 2,6-Dichloropurine | Phenylboronic acid | - | - | - | scispace.com |

Other Palladium-Catalyzed Coupling Reactions (e.g., C-H arylation)

Beyond the Suzuki-Miyaura reaction, the halogen atoms on this compound serve as handles for a variety of other palladium-catalyzed transformations. These include:

Heck Reaction : The coupling of the aryl halide with an alkene. wikipedia.org

Sonogashira Coupling : The coupling of the aryl halide with a terminal alkyne, a reaction that typically uses both palladium and copper(I) co-catalysts. organic-chemistry.orgwikipedia.org

Buchwald-Hartwig Amination : The coupling of the aryl halide with an amine to form a C-N bond. acs.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen (C-N) bonds. Current time information in Pasuruan, ID. This reaction is particularly relevant for the functionalization of aryl halides like this compound.

A key aspect of the reactivity of this compound in this context is the potential for chemoselectivity. The differential reactivity between an aryl bromide and an aryl chloride in palladium-catalyzed reactions is well-established. The oxidative addition of a Pd(0) catalyst to the C-Br bond is typically faster and occurs under milder conditions than the corresponding reaction with a C-Cl bond. This allows for the selective amination at the 8-position of the quinoline scaffold.

In a study involving the analogous 6-bromo-2-chloroquinoline, researchers demonstrated that selective Buchwald-Hartwig amination of the C-Br bond could be achieved in the presence of the C-Cl bond. nih.govdntb.gov.ua By carefully selecting the palladium catalyst, ligand (e.g., Xantphos), and base, the reaction can be directed exclusively to the more reactive bromide site. nih.gov This selective transformation yields an 8-amino-5-chloroquinoline derivative, leaving the chlorine atom at the 5-position available for subsequent, different chemical modifications under more forcing conditions.

| Reactants | Catalyst System | Product | Key Feature |

|---|---|---|---|

| This compound + Secondary Amine (e.g., Morpholine) | Pd₂(dba)₃ / Xantphos, Cs₂CO₃ | 8-(Morpholin-4-yl)-5-chloroquinoline | Selective amination at the C-8 position. The C-Cl bond remains intact for further functionalization. |

Derivatization Strategies for this compound Scaffold

The this compound scaffold is a versatile platform for creating a diverse range of derivatives. The primary strategies for its derivatization hinge on the sequential modification of its halogen substituents and, to a lesser extent, on reactions involving the quinoline ring system itself.

The most powerful derivatization strategy for this compound involves the stepwise functionalization of the C-Br and C-Cl bonds. The difference in reactivity allows for a programmed, sequential approach to synthesis.

Order of Reactivity: C-Br > C-Cl

This reactivity hierarchy enables the C-8 position to be modified first under relatively mild palladium-catalyzed conditions, such as Suzuki, Sonogashira, Heck, or the aforementioned Buchwald-Hartwig amination, without affecting the C-5 chloro group. nih.gov Once the desired functionality is installed at the 8-position, the less reactive C-Cl bond can be targeted for a second, distinct cross-coupling reaction. This subsequent reaction typically requires more forcing conditions, which may include higher temperatures, different ligands known to activate aryl chlorides (e.g., sterically hindered biaryl phosphine (B1218219) ligands), or alternative catalytic systems. nih.gov

This sequential approach provides a robust method for creating precisely substituted quinoline derivatives, where different functional groups can be methodically introduced at the C-8 and C-5 positions.

| Step | Reaction Type | Target Position | Reactant | Product |

|---|---|---|---|---|

| 1 | Suzuki Coupling | C-8 (Bromo) | This compound | 8-Aryl-5-chloroquinoline |

| 2 | Buchwald-Hartwig Amination | C-5 (Chloro) | 8-Aryl-5-chloroquinoline | 5-Amino-8-aryl-quinoline Derivative |

While derivatization of this compound primarily focuses on its halogen substituents, reactions involving the quinoline ring system itself represent another, though less common, avenue for transformation.

Ring-Opening Reactions: The quinoline ring system is generally stable due to its aromaticity. However, under harsh oxidative conditions, ring-opening can occur. Treatment of quinoline with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) can lead to the cleavage of the carbocyclic (benzene) ring, while the pyridine ring remains intact. pharmaguideline.comyoutube.com This degradative process results in the formation of a pyridine-2,3-dicarboxylic acid. Applying this to this compound would likely result in a correspondingly substituted pyridine dicarboxylic acid, effectively destroying the quinoline scaffold. Studies on the degradation of quinoline using sulfate (B86663) radicals have also shown that cleavage of either the benzene or pyridine ring can occur, leading to various intermediates. rsc.org

Ring-Closure Reactions: Ring-closure reactions typically refer to the synthesis of the quinoline system from acyclic precursors (e.g., Skraup or Friedlander synthesis). pharmaguideline.com In the context of derivatizing the existing this compound scaffold, "ring-closure" would involve introducing new functional groups onto the molecule that could then cyclize to form an additional fused ring. For example, a substituent introduced at the C-8 position via cross-coupling could be designed to undergo a subsequent intramolecular cyclization with the hydrogen at the C-7 position, leading to a more complex polycyclic aromatic system. However, specific examples of such intricate ring-closure derivatizations starting from this compound are not widely documented in the literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations offer a microscopic view of the molecular world, allowing for the precise determination of electronic structure and related properties. These methods are foundational for predicting molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations are widely employed to optimize molecular geometries, determining the most stable arrangement of atoms by finding the minimum energy conformation.

Frontier Molecular Orbital Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical stability and reactivity. nih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more polarizable and reactive. For 8-Bromo-5-chloroquinoline, an FMO analysis would calculate the energies of the HOMO and LUMO, providing insight into its charge transfer characteristics and predicting its behavior in chemical reactions. However, specific calculated values for the HOMO-LUMO gap of this compound have not been reported in the available literature.

Global Reactivity Descriptors from HOMO-LUMO Energies

| Descriptor | Formula | Description |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | χ2 / (2η) | Measures the propensity to accept electrons. |

This table describes the parameters that would be calculated from a Frontier Molecular Orbital analysis. Specific values for this compound are not available in the reviewed literature.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. An MEP map is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

An MEP analysis of this compound would identify the specific sites most likely to engage in intermolecular interactions. The nitrogen atom in the quinoline (B57606) ring and the halogen atoms would be areas of particular interest, as their lone pairs of electrons would create regions of negative potential. This analysis is crucial for understanding hydrogen bonding and other non-covalent interactions. Detailed MEP maps specifically for this compound are not present in the surveyed scientific papers. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule, translating complex wavefunctions into a familiar Lewis structure framework of bonds, lone pairs, and antibonding orbitals. This method investigates charge delocalization by analyzing the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by second-order perturbation theory, providing insight into hyperconjugation and resonance effects that contribute to molecular stability.

For this compound, NBO analysis would elucidate the nature of the C-Br, C-Cl, and C-N bonds, as well as the delocalization of π-electrons across the quinoline ring system. It would quantify the stabilization energies associated with electron delocalization, offering a deeper understanding of the molecule's electronic stability. Despite its utility, specific NBO analysis findings for this compound are not documented in the available research.

Prediction of Reactivity and Selectivity

Computational modeling is instrumental in predicting how a molecule will behave in a chemical reaction, including which sites are most likely to react.

Computational Modeling of Electrophilic Attack Sites

The prediction of sites for electrophilic attack is a direct application of the electronic structure calculations described previously. Methods like MEP analysis visually pinpoint electron-rich areas that are attractive to electrophiles. Additionally, reactivity indices derived from DFT, such as Fukui functions, can be calculated to provide a quantitative measure of the reactivity at each atomic site in the molecule.

For this compound, these computational models would predict the most probable locations for reactions with electrophiles. The nitrogen atom and specific carbon atoms within the quinoline rings are expected to be key reactive sites, with their reactivity modulated by the electron-withdrawing effects of the bromine and chlorine substituents. A definitive computational model predicting the precise hierarchy of electrophilic attack sites for this molecule requires specific studies that have not been published in the accessible literature.

Prediction of Activation Energies for Cross-Coupling Reactions

The prediction of activation energies for cross-coupling reactions involving aryl halides like this compound is a significant application of computational chemistry, particularly Density Functional Theory (DFT). These calculations are instrumental in understanding the reaction mechanisms, optimizing reaction conditions, and predicting the regioselectivity of reactions.

Cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, are fundamental in modern organic synthesis. The generally accepted catalytic cycle for these palladium-catalyzed reactions involves three main steps: oxidative addition, transmetalation, and reductive elimination. acs.org Computational models can calculate the energy profile of this entire cycle, identifying the rate-determining step by locating the transition state with the highest energy barrier (activation energy).

For this compound, theoretical studies would focus on the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is generally more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions due to its lower bond dissociation energy. DFT calculations can quantify this difference by computing the activation energies for the initial oxidative addition step at both the C-Br and C-Cl positions. These predictions help chemists select the appropriate catalyst system (ligand and metal center) and conditions to achieve selective coupling at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. nih.govresearchgate.net

Table 1: Key Steps in Catalytic Cross-Coupling and Computational Focus

| Catalytic Step | Description | Focus of Computational Prediction |

|---|---|---|

| Oxidative Addition | The aryl halide (Ar-X) reacts with the low-valent metal catalyst (e.g., Pd(0)) to form an Ar-Pd(II)-X complex. | Calculation of the activation energy for the cleavage of the C-Br vs. C-Cl bond. |

| Transmetalation | The aryl group from an organometallic reagent (e.g., an organoboron compound) is transferred to the palladium center. | Modeling the transition state of the ligand exchange process. |

| Reductive Elimination | The two coupled organic fragments are eliminated from the metal center, forming the final product and regenerating the catalyst. | Determining the energy barrier for the formation of the new C-C bond. |

Molecular Dynamics Simulations to Investigate Reactive Properties

Molecular Dynamics (MD) simulations offer a powerful tool to study the dynamic behavior and reactive properties of molecules like this compound in a condensed phase, such as in a solvent. nih.govresearchgate.net While static quantum chemical calculations provide information on optimized geometries and energies, MD simulations track the atomic motions of a system over time, offering a more realistic picture of molecular interactions and reactivity.

For related compounds like 5-chloro-8-hydroxyquinoline, MD simulations have been used in conjunction with DFT calculations to evaluate reactive properties. dntb.gov.uaresearchgate.net Such studies typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water or DMSO) and calculating the forces on each atom to simulate their movement.

These simulations can be used to:

Analyze Solvation Effects: Investigate how solvent molecules arrange around the solute and how this solvation shell influences the molecule's conformation and the accessibility of its reactive sites.

Explore Conformational Space: Although this compound is a rigid molecule, MD can explore subtle conformational changes and vibrations that might impact reactivity.

Study Intermolecular Interactions: MD is used to understand how the molecule interacts with other species in the system, such as reactants, catalysts, or biological macromolecules. This is crucial for predicting how the molecule will behave in a complex chemical or biological environment. researchgate.net

By combining MD with quantum mechanics (QM/MM methods), researchers can model chemical reactions explicitly, providing a dynamic view of bond-breaking and bond-forming processes.

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. dergipark.org.tr For quinoline derivatives, QSAR studies have been instrumental in understanding the structural requirements for their antimicrobial, anticancer, and antifungal activities. researchgate.netmdpi.comnih.gov

The core principle of QSAR/QSPR is that the variations in the activity/property of a group of molecules can be explained by differences in their molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure.

To build a QSAR model for a series of compounds including this compound, various molecular descriptors are calculated and then correlated with experimentally determined biological activity (e.g., minimum inhibitory concentration, MIC). researchgate.netbepls.com These descriptors fall into several categories:

Electronic Descriptors: These describe the electron distribution in the molecule. Examples include dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These are critical for understanding how a molecule interacts with biological receptors. dergipark.org.tr

Hydrophobic Descriptors: The octanol-water partition coefficient (log P) is the most common hydrophobic descriptor. It quantifies the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes.

Steric/Topological Descriptors: These relate to the size and shape of the molecule, such as molecular weight, molecular volume, and connectivity indices.

For halogenated 8-hydroxyquinolines, studies have shown that lipophilic features and atomic polarizabilities are important for interacting with the active sites of enzymes, contributing to their antimicrobial action. bepls.com A successful QSAR model can be used to predict the activity of new, unsynthesized quinoline derivatives, thereby guiding synthetic efforts toward more potent compounds. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR/QSPR Studies

| Descriptor Type | Example | Information Provided |

|---|---|---|

| Electronic | HOMO/LUMO Energy | Relates to electron-donating/accepting ability and chemical reactivity. |

| Electronic | Dipole Moment | Measures the polarity of the molecule, influencing solubility and non-covalent interactions. |

| Hydrophobic | Log P | Quantifies lipophilicity, affecting membrane permeability and transport. |

| Steric | Molecular Volume | Describes the size of the molecule, which is important for binding to a receptor site. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

Halogens generally exert a dual electronic effect:

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density from the ring through the sigma (σ) bond framework. This effect is strongest at the carbon atom to which the halogen is attached and decreases with distance.

Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the halogen atom can be donated into the aromatic pi (π) system. This effect increases the electron density on the ring, particularly at the ortho and para positions relative to the substituent.

In the case of this compound, both substituents act as σ-electron withdrawing and π-electron donating groups. researchgate.net This complex interplay modifies the electron density across both the benzene (B151609) and pyridine (B92270) rings of the quinoline system. This modulation of the electronic landscape affects key molecular properties:

Reactivity: The electron-withdrawing nature of the halogens deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic substitution.

Acidity/Basicity: The basicity of the quinoline nitrogen is reduced due to the inductive withdrawal of electron density by the halogens.

Biological Interactions: The modified electronic surface potential influences how the molecule docks with and binds to biological targets like enzymes or DNA.

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals, the precise placement of atoms within the 8-Bromo-5-chloroquinoline structure can be determined.

¹H NMR Spectroscopy probes the chemical environment of hydrogen atoms (protons). In this compound, the protons on the quinoline (B57606) ring system are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The electron-withdrawing effects of the nitrogen atom and the halogen substituents (bromine and chlorine) will deshield the adjacent protons, causing them to resonate at a lower field (higher ppm values). The splitting patterns (e.g., doublet, triplet, doublet of doublets) of these signals, governed by spin-spin coupling with neighboring protons, are critical for assigning each proton to its specific position on the quinoline core.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to show nine distinct signals, one for each unique carbon atom in the structure. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of attached atoms. The carbons directly bonded to the electronegative nitrogen, chlorine, and bromine atoms (C5, C8, and the carbons of the pyridine (B92270) ring) would be expected to resonate at a lower field compared to the other aromatic carbons.

While specific, experimentally verified high-resolution NMR data for this compound is not widely available in public literature, the following table provides estimated chemical shifts based on the analysis of substituted quinolines.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | ||

| Proton Position | Predicted Chemical Shift (δ, ppm) | Carbon Position | Predicted Chemical Shift (δ, ppm) |

| H-2 | 8.9 - 9.1 | C-2 | 150 - 152 |

| H-3 | 7.5 - 7.7 | C-3 | 122 - 124 |

| H-4 | 8.6 - 8.8 | C-4 | 134 - 136 |

| H-6 | 7.8 - 8.0 | C-4a | 148 - 150 |

| H-7 | 7.6 - 7.8 | C-5 | 130 - 133 |

| C-6 | 128 - 130 | ||

| C-7 | 129 - 131 | ||

| C-8 | 118 - 121 | ||

| C-8a | 145 - 147 |

Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS and LC-MS/MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₉H₅BrClN), the exact mass is 240.92939 Da. echemi.com A high-resolution mass spectrum would show a characteristic isotopic cluster for the molecular ion [M]⁺ due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). This would result in a pattern of peaks at m/z values of approximately 241, 243, 245, and 247, with relative intensities dictated by the statistical combination of these isotopes. The observation of this specific pattern provides strong evidence for the presence of one bromine and one chlorine atom in the molecule.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. In an LC-MS/MS experiment, the parent ion corresponding to this compound would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable information about the molecule's structure. Expected fragmentation pathways could include the loss of the bromine atom (M-Br)⁺, the chlorine atom (M-Cl)⁺, or the sequential loss of both halogens. While specific experimental fragmentation data for this compound is limited, analysis of related structures suggests these would be primary fragmentation routes. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct / Ion | Predicted m/z | Notes |

| [M]⁺ | 240.92885 | Molecular Ion |

| [M+H]⁺ | 241.93668 | Protonated Molecule |

| [M+Na]⁺ | 263.91862 | Sodium Adduct |

Source: PubChemLite. uni.lu Predicted values calculated using CCSbase.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its aromatic and heterocyclic nature, as well as the presence of carbon-halogen bonds. Key expected absorptions include:

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system are expected to produce a series of sharp peaks in the 1600-1400 cm⁻¹ region.

C-H in-plane and out-of-plane bending: These vibrations give rise to signals in the fingerprint region (below 1400 cm⁻¹), which are highly characteristic of the substitution pattern on the aromatic ring.

C-Cl and C-Br stretching: The vibrations of the carbon-chlorine and carbon-bromine bonds are expected to appear in the lower frequency region of the spectrum, typically below 850 cm⁻¹. The C-Cl stretch is generally found between 850-550 cm⁻¹, while the C-Br stretch occurs at a lower frequency, around 690-515 cm⁻¹.

Table 3: Expected FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C and C=N Ring Stretch | 1600 - 1400 |

| C-H Out-of-Plane Bending | 900 - 675 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 690 - 515 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds with conjugated systems, such as the quinoline ring.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show characteristic absorption bands arising from π→π* and n→π* electronic transitions within the aromatic system. Quinoline itself exhibits complex absorption bands, and the presence of the bromo and chloro substituents is likely to cause a bathochromic (red) shift, moving the absorption maxima (λmax) to longer wavelengths compared to the unsubstituted parent molecule. The spectrum can be used to confirm the presence of the quinoline chromophore and is also valuable for quantitative analysis.

Table 4: Expected Electronic Transitions for this compound

| Transition Type | Expected Wavelength Range (nm) | Associated Chromophore |

| π → π | 250 - 350 | Quinoline aromatic system |

| n → π | > 300 | Non-bonding electrons of Nitrogen |

Note: The exact λmax values are dependent on the solvent used.

X-ray Diffraction (XRD) Analysis for Solid-State Structures

For this compound, a successful single-crystal XRD analysis would provide an unambiguous confirmation of its structure, showing the planar quinoline ring and the exact positions of the bromine and chlorine atoms. It would also reveal how the molecules pack together in the crystal lattice, including any intermolecular interactions such as π-π stacking.

As of the current literature survey, a published crystal structure for this compound has not been identified. Therefore, specific crystallographic data such as space group, unit cell parameters, and atomic coordinates are not available. Obtaining this data would require the growth of suitable single crystals of the compound and subsequent analysis by an X-ray diffractometer.

Medicinal Chemistry and Biological Activity of 8 Bromo 5 Chloroquinoline and Its Analogs

Structure-Activity Relationship (SAR) Studies of Halogenated Quinoline (B57606) Derivatives

The biological activity of quinoline derivatives is significantly influenced by the nature, position, and number of substituents on the quinoline core. Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for designing and optimizing compounds with enhanced therapeutic properties. For halogenated quinolines, these studies reveal critical insights into how modifications to the molecular structure affect their biological efficacy.

Impact of Halogen Substituents on Biological Efficacy

The introduction of halogen atoms to the quinoline scaffold is a key strategy for modulating biological activity. The type of halogen and its placement can dramatically alter a compound's potency. For instance, the presence of a fluorine atom at the C-6 position of the quinoline ring has been shown to significantly enhance antibacterial activity. orientjchem.orgslideshare.net Research on fluorinated quinoline derivatives has demonstrated that introducing two fluorine atoms at the C-6 and C-8 positions can lead to high antibacterial activity. jst.go.jp

Studies on 8-hydroxyquinoline (B1678124) (8HQ) derivatives have further highlighted the importance of halogenation. Halogenated 8HQ compounds, particularly those with chlorine or bromine, have displayed potent antimicrobial effects. researchgate.net Specifically, monochloro and dichloro derivatives of 8-hydroxyquinoline, such as 5-Chloro-8-hydroxyquinoline and 5,7-dichloro-8-hydroxyquinoline, have shown excellent anti-bacterial activity against strains like Staphylococcus aureus. researchgate.netbepls.com Dihalogenated 8-hydroxyquinolines have demonstrated particularly high potency against multidrug-resistant bacteria. researchgate.net

The nature of the halogen itself is a determinant of activity. In a series of organoruthenium compounds with 8-hydroxyquinoline-derived ligands, changing the halogen substituent from chloro to bromo and then to iodo resulted in observable shifts in the compound's spectroscopic properties, which can correlate with biological interactions. acs.org This underscores that not only the presence but also the specific type of halogen is a critical factor in the molecular design of bioactive quinolines.

Positional Isomerism and its Influence on Activity

The position of substituents on the quinoline ring is a critical determinant of biological activity. Even minor shifts in substituent placement can lead to significant changes in efficacy. SAR studies emphasize that specific positions on the quinoline nucleus are more favorable for substitution to achieve desired biological outcomes.

For antibacterial quinolones, substitutions at positions C-5, C-6, C-7, and C-8 are particularly important. An amino group at the C-5 position can yield active compounds, while a fluorine atom at C-6 is strongly associated with enhanced antibacterial potency. slideshare.net Furthermore, the introduction of bulky substituents at the C-7 position often contributes to increased activity. slideshare.net Conversely, introducing substituents at the C-2 position has been found to greatly reduce the antibacterial activity of quinoline compounds. slideshare.net

In the context of halogenation, the specific placement of fluorine atoms at positions C-6 and C-8 was found to produce highly active antibacterial agents. jst.go.jp This highlights that a precise understanding of positional effects is essential for optimizing the therapeutic potential of halogenated quinoline derivatives.

Functional Group Variations and their Biological Implications

Beyond halogenation, the introduction of other functional groups at various positions on the quinoline ring plays a significant role in defining the compound's biological profile. The core structure required for the antibacterial activity of many quinolones is the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety fused to an aromatic ring. slideshare.net

SAR studies have identified several key functional group variations that influence activity:

N-1 Position: An alkyl substitution at the N-1 position is considered essential for activity. Compounds with lower alkyl groups, such as ethyl or cyclopropyl, tend to exhibit greater potency. slideshare.net

C-3 Position: The carboxylic acid group at the C-3 position is crucial for the antibacterial action of quinolones, as it is involved in binding to the target enzymes, DNA gyrase and topoisomerase IV. mdpi.com

C-7 Position: The introduction of cyclic amine derivatives, such as piperazine, N-methylpiperazine, or pyrrolidine (B122466) rings, at the C-7 position generally results in active compounds with broad-spectrum antibacterial activity. slideshare.net

C-8 Position: Modifications at the C-8 position can also modulate activity. For example, replacing a methyl group with a fluoromethyl group has been shown to lead to a general reduction in antibacterial potency in certain series of compounds. jst.go.jp

The synthesis of amino acid derivatives of quinolines has also been explored, showing that these modifications can yield compounds with potent antibacterial properties, sometimes exceeding the activity of their corresponding ester counterparts. mdpi.com These findings demonstrate the versatility of the quinoline scaffold and the diverse biological implications of various functional group modifications. slideshare.netmdpi.com

Pharmacological Applications of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. orientjchem.orgnih.gov Derivatives of quinoline have been extensively investigated and developed for various therapeutic applications, most notably for their effectiveness against microbial pathogens. nih.govresearchgate.net

Antimicrobial Activity

Quinoline and its derivatives are well-established as potent antimicrobial agents, with activity against a broad spectrum of bacteria. researchgate.net The development of fluoroquinolones, a major class of synthetic antibiotics, is a testament to the antimicrobial potential of the quinoline core. nih.gov Research continues to uncover new quinoline-based compounds with significant inhibitory effects against drug-resistant bacterial strains. nih.govnih.gov

Halogenated quinoline derivatives have demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. Studies have shown that these compounds can overcome resistance mechanisms that render other antibiotics ineffective. nih.gov

Activity against Gram-positive Bacteria: Many quinoline derivatives exhibit potent activity against multidrug-resistant Gram-positive pathogens. nih.gov This includes challenging strains such as methicillin-resistant Staphylococcus aureus (MRSA), methicillin-resistant Staphylococcus epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). nih.govnih.gov For example, select halogenated quinolines have been identified that can eradicate drug-resistant Gram-positive pathogens and their associated biofilms. nih.gov The parent compound 8-hydroxyquinoline (8HQ) has shown strong activity against Gram-positive bacteria, including S. aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) comparable to the antibiotic ampicillin (B1664943) in some cases. elsevierpure.comscialert.net Chloro-derivatives of 8HQ, in particular, have demonstrated potent antibacterial action against S. aureus. bepls.com

Activity against Gram-negative Bacteria: While some quinoline derivatives show broad-spectrum activity, others have more targeted effects. Halogenation has been shown to enhance activity against Gram-negative bacteria. For instance, 7-bromo-8-hydroxyquinoline displayed higher antigrowth activity against Gram-negative strains compared to the non-halogenated parent compound. researchgate.net However, the efficacy can be species-dependent. Studies on 8-hydroxyquinoline showed moderate to weak activity against Gram-negative species like Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae compared to its potent effects on Gram-positive organisms. mdpi.comscialert.net

The table below summarizes the Minimum Inhibitory Concentration (MIC) values for 8-Hydroxyquinoline (8HQ) against various bacterial strains, illustrating its range of activity.

| Bacterial Strain | Gram Stain | MIC (μM) | Reference |

|---|---|---|---|

| Staphylococcus aureus (resistant strains) | Positive | 27.58 | scialert.net |

| Enterococcus faecalis | Positive | 27.58 | elsevierpure.com |

| Micrococcus luteus ATCC 10240 | Positive | 55.15 | scialert.net |

| Aeromonas hydrophila | Negative | 110.30 | scialert.net |

| Escherichia coli ATCC 25922 | Negative | 220.61 | scialert.net |

| Klebsiella pneumoniae ATCC 700603 | Negative | 441.22 | scialert.net |

| Pseudomonas aeruginosa ATCC 15442 | Negative | 1764.87 | scialert.net |

Antifungal Activity

The 8-bromo-5-chloroquinoline scaffold is part of the broader family of halogenated quinolines, which have demonstrated significant antifungal properties. Research into bromoquinol, a related compound, has revealed potent, wide-spectrum antifungal activity. tau.ac.il This activity is particularly notable against pathogenic fungi such as Aspergillus fumigatus and Candida albicans. tau.ac.il Studies have determined its fungicidal capabilities, with bromoquinol achieving 99% killing of C. albicans and 95% killing of A. fumigatus at low concentrations. tau.ac.il

The presence and position of halogen substituents on the quinoline ring are crucial for the antifungal effect. For instance, analogs such as 7-bromo-8-hydroxyquinoline have shown high antigrowth activity against various microbes. researchgate.net Similarly, studies on 8-quinolinol-5- and 7-sulfonic acids revealed that chloro and bromo substitutions at the 5- or 7-positions resulted in fungal inhibition within an order of magnitude of the parent 8-quinolinol. researchgate.net The antimicrobial potency of these compounds is often evaluated by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound/Analog | Fungal Species | Activity Metric (MIC) | Reference |

|---|---|---|---|

| Bromoquinol | Aspergillus fumigatus | 8 µM (95% killing) | tau.ac.il |

| Bromoquinol | Candida albicans | 1 µM (99% killing) | tau.ac.il |

| Halogenated 8HQ Derivatives | Diploid fungi and yeast | 3.44-13.78 µM | researchgate.net |

Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of this compound and its analogs are multifaceted, involving several cellular targets. A primary mechanism is the disruption of metal homeostasis within the microbial cell. mdpi.com 8-hydroxyquinoline and its derivatives are known to be powerful chelating agents, binding to essential intracellular metal ions like iron, zinc, and manganese, thereby disrupting critical enzymatic functions and cellular processes that depend on these metals. mdpi.com

Interestingly, the antifungal activity of bromoquinol is potentiated by iron starvation. tau.ac.il Its growth-inhibiting effects on fungi can be reversed by the addition of exogenous iron, zinc, or copper, suggesting that its mode of action is intricately linked to metal availability. tau.ac.il Further investigation into its mechanism against A. fumigatus revealed that bromoquinol induces significant oxidative stress and triggers apoptosis, or programmed cell death, in the fungus. tau.ac.il Some fungal strains have shown resistance by overexpressing a metabolite transporter, which suggests that the compound may be actively removed from the cell via efflux pumps. tau.ac.il Other proposed mechanisms for related quinoline compounds include the targeting and interference with DNA synthesis. researchgate.net

Anticancer Activity

Analogs of this compound have been investigated for their potential as anticancer agents, demonstrating a range of activities against various cancer cell types. These activities are often attributed to their ability to induce cell death, halt proliferation, and interfere with specific cellular pathways and enzymes that are critical for cancer cell survival.

Cytotoxic Effects on Cancer Cell Lines

The cytotoxic potential of quinoline analogs has been demonstrated across a variety of human cancer cell lines. For example, the analog 8-chloro-cAMP has been shown to inhibit the growth of multiple cancer cell types, including those from breast, lung, ovary, colon, and melanoma. nih.gov This growth-inhibitory effect was observed to be synergistic when combined with conventional chemotherapy agents like paclitaxel (B517696) or cisplatin. nih.gov

Hybrid molecules incorporating the quinoline structure have also shown promise. Styrylquinolines, which are hybrids of resveratrol (B1683913) and 8-hydroxyquinoline, exhibit cytotoxic activity at low concentrations against colon carcinoma cell lines such as SW620. mdpi.com The broad cytotoxic effects highlight the potential of the halogenated quinoline scaffold in developing new anticancer therapeutics.

| Compound/Analog | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 8-chloro-cAMP | Breast, lung, ovary, colon, melanoma | Growth inhibition | nih.gov |

| Styrylquinolines | SW620 (Colon Carcinoma) | Cytotoxic activity | mdpi.com |

| Chloroquine (B1663885) (analog) with 5-FU | DLD-1 (Colon Cancer) | Enhanced cytotoxicity | researchgate.net |

Induction of Apoptosis and Inhibition of Cell Proliferation

A key mechanism behind the anticancer effects of these compounds is the induction of apoptosis and the inhibition of cell proliferation. The analog 8-chloro-cAMP has been shown to markedly enhance apoptotic cell death in cancer cells when used in combination with cytotoxic drugs. nih.govresearchgate.net This suggests an ability to lower the threshold for apoptosis, making cancer cells more susceptible to treatment.

Similarly, certain styrylquinoline derivatives have demonstrated a proapoptotic effect in colon cancer cells. mdpi.com Another small molecule inhibitor, MNPC, which targets enzymes often overexpressed in glioblastoma, was found to induce apoptosis by creating an imbalance in the cell's redox homeostasis, leading to increased oxidative stress. nih.gov The related compound chloroquine, when used with the chemotherapy drug 5-fluorouracil (B62378), enhances the inhibition of proliferation in colon cancer cells by arresting the cell cycle. researchgate.net

Modulation of Signaling Pathways

The induction of apoptosis and cell cycle arrest by quinoline analogs is a direct consequence of their ability to modulate critical intracellular signaling pathways. While specific pathways for this compound are not fully elucidated, the activities of its analogs provide significant insight. For instance, the combination of chloroquine and 5-fluorouracil in colon cancer cells leads to G1 cell cycle arrest through the up-regulation of tumor suppressor proteins p27 and p53, and the down-regulation of CDK2 and cyclin D1. researchgate.net These proteins are key regulators of cell cycle progression, and their modulation effectively halts cell proliferation. The ability of these compounds to trigger apoptosis inherently involves the activation of complex signaling cascades, such as the caspase pathways, which execute programmed cell death. mdpi.com

Inhibition of Specific Enzymes

A more targeted mechanism of action for some quinoline analogs is the inhibition of specific enzymes that are overactive in cancer cells. One such enzyme is NAD(P)H: quinone oxidoreductase 1 (NQO1), a flavoprotein that plays a role in cellular protection against oxidative stress. nih.govnih.gov Quinoline-5,8-dione, a structural relative of this compound, is a known pharmacophore in NQO1 inhibition. researchgate.net

Small molecule inhibitors based on this scaffold can bind to the active site of NQO1 and inhibit its function. nih.gov The inhibition of NQO1, along with other enzymes like glutathione-S-transferase Pi 1 (GSTP1), disrupts the delicate redox balance in cancer cells, leading to an accumulation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis. nih.gov This targeted enzyme inhibition represents a promising strategy for developing selective anticancer therapies.

DNA Intercalation as a Mechanism of Action

DNA intercalation is a significant mechanism of action for many compounds featuring planar aromatic structures, such as the quinoline scaffold. nih.gov This process involves the insertion of the planar moiety of a small molecule between the base pairs of the DNA double helix. nih.gov This insertion leads to structural distortions in the DNA, such as unwinding of the helix and an increase in the separation between base pairs, which can ultimately disrupt DNA replication and transcription, leading to a functional arrest of cellular processes. nih.govresearchgate.net

While direct studies on this compound are limited, research on analogous compounds provides insight into this potential mechanism. For instance, lanthanide complexes with 5,7-dibromo-8-quinolinolato have been shown to interact strongly with DNA, with intercalation being the most probable mode of binding. researchgate.net The classical intercalative mode is supported by observations of increased viscosity in DNA solutions upon introduction of the complex, which is indicative of the lengthening of the DNA helix as base pairs are separated to accommodate the intercalating agent. researchgate.net The ability of small molecules to perturb the natural structure and dynamics of nucleic acids is a key area of investigation for therapeutic applications, particularly in cancer treatment. nih.gov

Antiviral Activity

The quinoline scaffold is the basis for numerous compounds exhibiting a wide range of biological activities, including antiviral properties. nih.govresearchgate.net Several quinoline analogs have demonstrated broad-spectrum antiviral activity against various viruses, particularly RNA viruses. jst.go.jp

Chloroquine and hydroxychloroquine, two well-known quinoline derivatives, have been identified as potent antiviral agents against several coronaviruses, including SARS-CoV-1 and SARS-CoV-2. malariaworld.org Their mechanism of action is thought to involve interference with viral entry into host cells at a post-attachment stage. malariaworld.orgnih.gov Studies have shown these compounds can inhibit viral replication with EC50 values in the low micromolar range. malariaworld.org For instance, chloroquine demonstrated a favorable selectivity index of 165 for HCoV-OC43 in HEL cells. malariaworld.org

Other quinoline analogs have also shown promise. Amodiaquine and ferroquine (B607439) display potent antiviral activity, and in some cases, improved selectivity indexes due to lower cytotoxicity compared to chloroquine. nih.gov Research into synthetic derivatives aims to enhance antiviral specificity and reduce the potential for adverse effects. nih.govjst.go.jp The broad antiviral potential of the quinoline class suggests that this compound and its derivatives could be valuable candidates for further investigation as antiviral agents.

Anti-inflammatory Activity

Certain quinoline derivatives have been shown to possess significant anti-inflammatory properties. These compounds can act as modulators of the immune response, which contributes to their therapeutic effects in various diseases. nih.gov

Chloroquine and hydroxychloroquine, for example, are known for their anti-inflammatory and immunomodulatory effects. nih.gov Amodiaquine and some of its derivatives have been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) from macrophages activated via Toll-like receptors (TLR3, TLR7, TLR8, and TLR9). jst.go.jp This inhibition of cytokine production is a key mechanism for dampening inflammatory responses. The ability of the quinoline scaffold to modulate inflammatory pathways suggests a potential role for this compound and its analogs in the development of new anti-inflammatory agents.

Other Therapeutic Potentials (e.g., neuroprotective agents)

The therapeutic applications of quinoline derivatives extend beyond antimicrobial and anti-inflammatory activities. Notably, compounds based on the 8-hydroxyquinoline scaffold have been investigated for their neuroprotective potential. nih.gov

One of the key mechanisms underlying this neuroprotective activity is iron chelation. nih.gov Dysregulation of metal ions, particularly iron, is implicated in oxidative stress and neurodegenerative diseases. By chelating excess iron, 8-hydroxyquinoline derivatives can help mitigate this oxidative damage. This activity has positioned these compounds as potential therapeutic agents for neuroprotection. nih.gov Furthermore, the versatile 8-hydroxyquinoline nucleus is a building block for developing potent lead compounds with diverse pharmacological profiles, including anticancer and anti-HIV activities. researchgate.netnih.gov

Molecular Docking Studies and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and elucidating the interaction mechanisms for novel compounds, including quinoline derivatives.

Docking studies on various quinoline analogs have provided valuable insights into their mechanisms of action. For example, simulations of cloxyquin (5-chloro-8-hydroxyquinoline) with bovine serum albumin (BSA) revealed that hydrophobic interactions are the major driving force for complex formation. The study identified a preferential binding site for cloxyquin within a fatty acid binding site of the protein, with its quinoline scaffold interacting with specific leucine (B10760876) and phenylalanine residues. nih.gov

In another study, derivatives of 7-bromoquinoline-5,8-dione were docked into the active site of bacterial dihydropteroate (B1496061) synthase, revealing potential interactions that could inform the design of new antimicrobial agents. researchgate.net Similarly, docking simulations for quinoline-5,8-dione-based inhibitors with Sphingosine Kinase 1 (SphK1) have helped identify favorable binding poses and opportunities for structural modifications to improve binding efficacy. mdpi.com These studies underscore the importance of molecular docking in the rational design and development of quinoline-based therapeutic agents. nih.gov

Bioanalytical Method Development for Quantification in Biological Matrices

The development of sensitive and reliable bioanalytical methods is crucial for evaluating the pharmacokinetic properties of new drug candidates. For halogenated 8-hydroxyquinolines, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for their quantification in biological matrices such as plasma and urine. tsu.edu

A specific LC-MS/MS method was developed and validated for 7-bromo-5-chloroquinolin-8-ol (B1266416) (CLBQ14), an analog that is structurally very similar to this compound. tsu.edunih.gov This method demonstrated high sensitivity, selectivity, and reproducibility, making it suitable for pharmacokinetic studies. nih.gov The sample preparation typically involves protein precipitation, a straightforward and effective technique for extracting the analyte from complex biological samples like plasma. tsu.edunih.gov Chromatographic separation is achieved using a C18 column with a gradient mobile phase, allowing for rapid and efficient analysis. nih.gov

Applications Beyond Medicinal Chemistry

Use as Building Blocks in Complex Molecule Synthesis

8-Bromo-5-chloroquinoline serves as a versatile building block for the synthesis of more complex molecular architectures. The differential reactivity of the bromo and chloro substituents, along with the potential for functionalization of the quinoline (B57606) core, allows for a stepwise and controlled approach to the construction of poly-substituted quinoline derivatives.

One of the key strategies for elaborating the this compound scaffold is through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond in such reactions, enabling selective functionalization at the 8-position. For instance, the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms, can be employed. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. By reacting this compound with various terminal alkynes under Sonogashira conditions, a wide array of 8-alkynyl-5-chloroquinolines can be synthesized. These products can then undergo further transformations at the chloro position or on the newly introduced alkyne functionality.